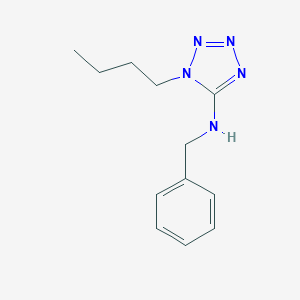
N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound with the molecular formula C12H17N5 and a molar mass of 231.29688 g/mol . This compound is characterized by the presence of a benzyl group, a butyl group, and a tetraazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of benzylamine with 1-butyl-1H-tetraazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Substituted products with different functional groups replacing the benzyl or butyl groups.
Scientific Research Applications
N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(1-ethyl-1H-tetraazol-5-yl)amine
- N-benzyl-N-(1-propyl-1H-tetraazol-5-yl)amine
- N-benzyl-N-(1-pentyl-1H-tetraazol-5-yl)amine
Uniqueness
N-BENZYL-1-BUTYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of benzyl, butyl, and tetraazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17N5 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
N-benzyl-1-butyltetrazol-5-amine |
InChI |
InChI=1S/C12H17N5/c1-2-3-9-17-12(14-15-16-17)13-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14,16) |
InChI Key |
SXCUKNRQUSSANW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC=C2 |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(3,5-Dichloro-2-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B315043.png)
![N-[4-(cyclopentyloxy)-3-ethoxybenzyl]-N-isobutylamine](/img/structure/B315045.png)
![2-({2-[(3,5-Dichloro-2-ethoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B315046.png)
![1-[(2-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL](/img/structure/B315047.png)

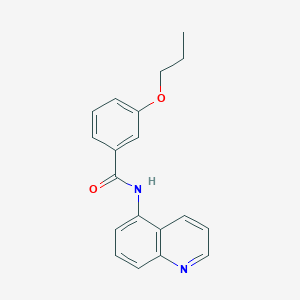
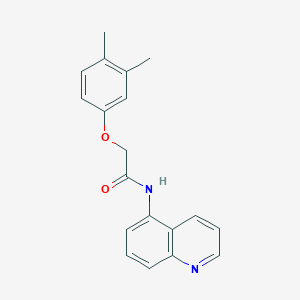
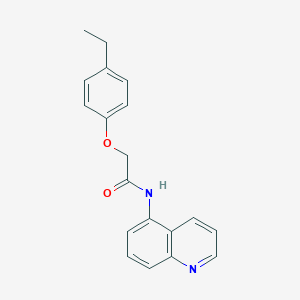
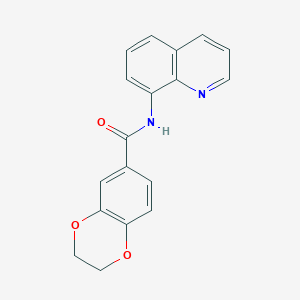
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B315056.png)

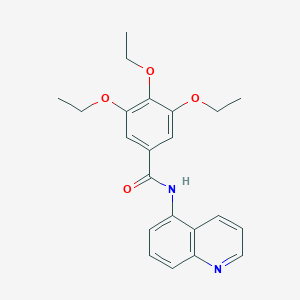
![N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B315059.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(2-phenylethyl)amine](/img/structure/B315062.png)
